3-Bromo-5-formyl-2-methoxybenzoic acid
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Description
3-Bromo-5-formyl-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C9H7BrO4 and its molecular weight is 259.055. The purity is usually 95%.
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Scientific Research Applications
Derivatives from Marine Red Alga
A study conducted by Zhao et al. (2004) explored various bromophenol derivatives isolated from the red alga Rhodomela confervoides, including 3-bromo-5-hydroxy-4-methoxybenzoic acid. These compounds were analyzed for their potential activity against human cancer cell lines and microorganisms, although they were found to be inactive in these tests. This study highlights the potential of natural sources like marine algae in producing derivatives of 3-bromo-5-formyl-2-methoxybenzoic acid for research in cancer and microbiology (Zhao et al., 2004).
Synthesis for Carcinogenic Metabolites Research
Kumar (1997) developed a new strategy involving palladium-catalyzed cross-coupling reactions for synthesizing phenolic compounds like 3-hydroxybenzo[c]phenanthrene, using derivatives related to this compound. This method is significant for preparing carcinogenic fjord-region diol epoxide metabolites, aiding in understanding the molecular mechanisms of carcinogenesis (Kumar, 1997).
Photodynamic Therapy in Cancer Treatment
Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with derivatives including those related to this compound. This compound exhibited high singlet oxygen quantum yield, crucial for Type II photodynamic therapy, a method used in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Applications
Popiołek and Biernasiuk (2016) synthesized hydrazide-hydrazones of 3-methoxybenzoic acid, demonstrating high bacteriostatic and bactericidal activity against Bacillus spp., indicating the potential of this compound derivatives in antibacterial research (Popiołek & Biernasiuk, 2016).
Synthesis of Benzodipyran Derivatives
Hishmat et al. (1986) explored the bromination of 6-formyl-7-hydroxy-5-methoxy-2-methylchromone to produce derivatives, including those related to this compound, for synthesizing benzodipyran derivatives. This research contributes to the field of organic chemistry and synthesis of complex molecules (Hishmat, Khalil, El-Naem, & Abd Elrahman, 1986).
Properties
IUPAC Name |
3-bromo-5-formyl-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-14-8-6(9(12)13)2-5(4-11)3-7(8)10/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTOWTTWEYSHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.